Romidepsin

Description

Properties

IUPAC Name |

(1S,4S,7Z,10S,16E,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/b9-7+,16-6-/t15-,17-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRURASPPZQGQM-GCCNXGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C(=O)N[C@H](C(=O)O[C@H]\2CC(=O)N[C@@H](C(=O)N[C@H](CSSCC/C=C2)C(=O)N1)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128517-07-7 | |

| Record name | Romidepsin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06176 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Romidepsin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=754143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Romidepsin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=630176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1S,4S,7Z,10S,16E,21R)-7-Ethylidene-4,21-diisopropyl-2-oxa-12,13-dithia-5,8,20,23-tetraazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pe | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROMIDEPSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX3T89XQBK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Romidepsin (FK228): A Technical Guide to its Discovery, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Romidepsin, also known by its developmental codes FK228 and depsipeptide, is a potent histone deacetylase (HDAC) inhibitor originally isolated from the fermentation broth of the soil bacterium Chromobacterium violaceum. This bicyclic depsipeptide has demonstrated significant anticancer activity and is approved for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL). This technical guide provides an in-depth overview of the discovery and isolation of this compound, its mechanism of action, and detailed experimental protocols relevant to its production and biological evaluation.

Discovery and Isolation from Chromobacterium violaceum

This compound was first identified as a natural product with potent anti-tumor properties from the fermentation broth of Chromobacterium violaceum No. 968, a Gram-negative bacterium isolated from a soil sample in Japan. The discovery was the result of a screening program aimed at identifying compounds that could reverse the malignant phenotype of Ha-ras oncogene-transformed cells.[1]

Fermentation of Chromobacterium violaceum

The production of this compound is achieved through submerged fermentation of C. violaceum. While specific yields can vary, the process generally involves culturing the bacterium in a nutrient-rich medium under controlled conditions to promote the biosynthesis of the target compound.

Experimental Protocol: Fermentation of Chromobacterium violaceum for this compound Production

This protocol is a composite based on publicly available information and may require optimization.

1. Media Preparation:

-

Seed Medium:

-

Meat Broth: 2% (w/v)

-

Glucose: 1% (w/v)

-

-

Fermentation Medium:

2. Inoculum Development:

-

Aseptically transfer a single colony of Chromobacterium violaceum WB968 to a flask containing the seed medium.

-

Incubate at 30°C for 24 hours with shaking.[2]

3. Fermentation:

-

Inoculate the fermentation medium with the seed culture at a ratio of 1:50 to 1:100 (v/v).[2]

-

Incubate the culture at a temperature of 25-30°C for 48-96 hours with constant agitation.[1][2]

-

Monitor the production of this compound using analytical techniques such as HPLC-MS.

Extraction and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and purified to a high degree of purity. The process typically involves solvent extraction followed by multiple chromatographic steps.

Experimental Protocol: Extraction and Purification of this compound

This protocol is a generalized procedure and may require optimization.

1. Extraction:

-

Harvest the entire fermentation broth (including cells and resin).

-

Extract the broth with an equal volume of an organic solvent such as ethyl acetate or toluene.[1][3]

-

Separate the organic phase and concentrate it under reduced pressure to obtain a crude extract.

2. Chromatographic Purification:

-

Step 1: Initial Chromatography:

-

Dissolve the crude extract in a suitable solvent and load it onto a silica gel column.

-

Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to separate this compound from other components.

-

-

Step 2: Further Purification:

-

Pool the fractions containing this compound and concentrate them.

-

Subject the partially purified material to further chromatographic steps, such as reverse-phase HPLC, to achieve high purity. The pH during purification should be maintained between 4.0 and 6.0 to prevent degradation.[4]

-

-

Step 3: Crystallization:

-

Dissolve the highly purified this compound in a suitable solvent system (e.g., dichloromethane or acetone) and allow it to crystallize.[3]

-

Collect the crystals by filtration and dry them under vacuum.

-

Mechanism of Action

This compound is a prodrug that becomes active upon entering the cell.[5][6] Its mechanism of action is primarily through the potent and selective inhibition of histone deacetylases (HDACs), particularly class I HDACs.[7]

// Nodes Romidepsin_prodrug [label="this compound (Prodrug)", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Membrane [label="Cell Membrane", shape=plaintext, fontcolor="#202124"]; Intracellular_Reduction [label="Intracellular\nReduction\n(e.g., by Glutathione)", fillcolor="#F1F3F4", fontcolor="#202124"]; Active_this compound [label="Active this compound\n(with free thiol group)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HDAC1_HDAC2 [label="HDAC1/HDAC2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Histones [label="Histones", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Acetylated_Histones [label="Acetylated\nHistones", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatin_Relaxation [label="Chromatin\nRelaxation", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Altered Gene\nExpression", fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor_Suppressor_Genes [label="Activation of\nTumor Suppressor Genes\n(e.g., p21)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest\n(G2/M phase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Romidepsin_prodrug -> Cell_Membrane [label="Enters cell", fontsize=8, fontcolor="#5F6368"]; Cell_Membrane -> Intracellular_Reduction [style=invis]; Intracellular_Reduction -> Active_this compound; Active_this compound -> HDAC1_HDAC2 [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; HDAC1_HDAC2 -> Histones [label="Deacetylates", arrowhead=normal, color="#4285F4", fontcolor="#4285F4"]; Histones -> Acetylated_Histones [label="Acetylation\n(by HATs)", style=dashed, arrowhead=normal, color="#34A853", fontcolor="#34A853"]; Acetylated_Histones -> Chromatin_Relaxation; Chromatin_Relaxation -> Gene_Expression; Gene_Expression -> Tumor_Suppressor_Genes; Tumor_Suppressor_Genes -> Cell_Cycle_Arrest; Gene_Expression -> Apoptosis; Cell_Cycle_Arrest -> Apoptosis [style=dashed]; } } Caption: Mechanism of action of this compound.

Inside the cell, the disulfide bond of this compound is reduced, exposing a free thiol group. This active form of the drug then chelates the zinc ion in the active site of HDAC enzymes, leading to their inhibition.[5] The inhibition of HDACs results in the accumulation of acetylated histones, leading to a more relaxed chromatin structure and altered gene expression.[6] This can reactivate tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells.[8]

Biological Activity and Quantitative Data

This compound exhibits potent inhibitory activity against HDACs and cytotoxic effects against a wide range of cancer cell lines.

HDAC Inhibition

This compound is a potent inhibitor of class I HDACs, with lower activity against class II HDACs.

| HDAC Isoform | IC₅₀ (nM) |

| HDAC1 | 36[9] |

| HDAC2 | 47[9] |

| HDAC4 | 510[9] |

| HDAC6 | 14,000[9] |

Experimental Protocol: HDAC Inhibition Assay

This protocol describes a general method for assessing HDAC inhibition.

1. Reagents and Materials:

-

HeLa nuclear extract (as a source of HDACs)

-

HDAC substrate (e.g., a fluorogenic or colorimetric acetylated peptide)

-

Assay buffer

-

Developer solution

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

2. Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the HeLa nuclear extract, the HDAC substrate, and the different concentrations of this compound to each well. Include a positive control (no inhibitor) and a negative control (with a known HDAC inhibitor like Trichostatin A).

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the developer solution, which reacts with the deacetylated substrate to produce a fluorescent or colorimetric signal.

-

Incubate at 37°C for a further 30 minutes.

-

Measure the fluorescence or absorbance using a microplate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.

Cytotoxicity Against Cancer Cell Lines

This compound has demonstrated potent cytotoxic activity against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| Hut-78 | T-cell lymphoma | 0.038 - 6.36 (time-dependent)[10] |

| Karpas-299 | T-cell lymphoma | 0.44 - 3.87 (time-dependent)[10] |

| PEER | T-cell leukemia | 10.8[11] |

| SUPT1 | T-cell leukemia | 7.9[11] |

| OCI-AML3 | Acute Myeloid Leukemia | ~1-1.8 (72h)[12] |

| SKM-1 | Myelodysplastic Syndrome | ~1-1.8 (72h)[12] |

| MDS-L | Myelodysplastic Syndrome | ~1-1.8 (72h)[12] |

| RT112 | Bladder Cancer | 5[13] |

| MBT2 | Bladder Cancer | 2[13] |

| HT1376 | Bladder Cancer | 0.6[13] |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of this compound.

1. Cell Culture and Seeding:

-

Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Harvest the cells and seed them into a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

2. Drug Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound, e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the drug concentration and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through the modulation of various signaling pathways.

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; HDAC_Inhibition [label="HDAC Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histone_Acetylation [label="↑ Histone Acetylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; p21_Induction [label="↑ p21 Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis_Induction [label="↑ Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAPK_JNK_Activation [label="↑ SAPK/JNK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_AKT_Inhibition [label="↓ PI3K/AKT/mTOR Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beta_Catenin_Inhibition [label="↓ β-catenin Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS_Production [label="↑ ROS Production", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> HDAC_Inhibition; HDAC_Inhibition -> Histone_Acetylation; Histone_Acetylation -> p21_Induction; p21_Induction -> Cell_Cycle_Arrest; HDAC_Inhibition -> Apoptosis_Induction; HDAC_Inhibition -> SAPK_JNK_Activation; HDAC_Inhibition -> PI3K_AKT_Inhibition; HDAC_Inhibition -> Beta_Catenin_Inhibition; this compound -> ROS_Production; ROS_Production -> DNA_Damage; DNA_Damage -> Apoptosis_Induction; Cell_Cycle_Arrest -> Apoptosis_Induction [style=dashed]; } } Caption: Key signaling pathways modulated by this compound.

// Nodes Fermentation [label="C. violaceum\nFermentation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Solvent Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Chromatographic\nPurification", fillcolor="#F1F3F4", fontcolor="#202124"]; Pure_this compound [label="Pure this compound", fillcolor="#FBBC05", fontcolor="#202124"]; HDAC_Assay [label="HDAC Inhibition\nAssay", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytotoxicity_Assay [label="Cytotoxicity Assay\n(e.g., MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Signaling_Analysis [label="Signaling Pathway\nAnalysis (Western Blot, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; IC50_HDAC [label="IC₅₀ vs. HDACs", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IC50_Cells [label="IC₅₀ vs. Cancer Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pathway_Modulation [label="Pathway Modulation\nData", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Fermentation -> Extraction; Extraction -> Purification; Purification -> Pure_this compound; Pure_this compound -> HDAC_Assay; Pure_this compound -> Cytotoxicity_Assay; Pure_this compound -> Signaling_Analysis; HDAC_Assay -> IC50_HDAC; Cytotoxicity_Assay -> IC50_Cells; Signaling_Analysis -> Pathway_Modulation; } } Caption: General experimental workflow for this compound.

Conclusion

This compound stands as a significant example of a natural product-derived therapeutic with a well-defined mechanism of action. Its journey from a soil bacterium to a clinically approved anticancer agent highlights the importance of natural product screening in drug discovery. The detailed protocols and data presented in this guide offer a valuable resource for researchers and scientists working on this compound and other HDAC inhibitors, facilitating further research and development in this promising area of oncology.

References

- 1. Characterization of a Gene Cluster Responsible for the Biosynthesis of Anticancer Agent FK228 in Chromobacterium violaceum No. 968 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104450837A - this compound production method and fermentation medium thereof - Google Patents [patents.google.com]

- 3. WO2015136548A2 - A process for isolation of this compound from fermentation broth and preparation of crystals of this compound - Google Patents [patents.google.com]

- 4. CN101687010A - Preparation of this compound - Google Patents [patents.google.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. This compound: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (FK228/depsipeptide) controls growth and induces apoptosis in neuroblastoma tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The histone deacetylase inhibitor this compound synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound targets multiple survival signaling pathways in malignant T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Histone Deacetylase Inhibitor this compound Spares Normal Tissues While Acting as an Effective Radiosensitizer in Bladder Tumors in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Romidepsin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Romidepsin, also known as Istodax®, is a potent, bicyclic depsipeptide histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL). This technical guide provides a comprehensive overview of the chemical structure and synthesis of this complex natural product. Detailed methodologies for key synthetic strategies, including both solid-phase and solution-phase approaches, are presented. Quantitative data on its biological activity and synthetic yields are summarized in structured tables for clarity. Furthermore, this guide includes detailed experimental protocols for crucial synthetic steps and visual diagrams of synthetic pathways to facilitate a deeper understanding for researchers in drug discovery and development.

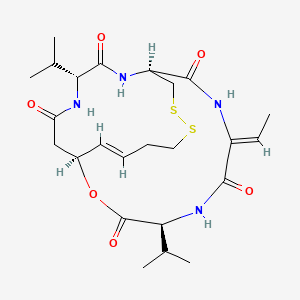

Chemical Structure of this compound

This compound, with the chemical formula C₂₄H₃₆N₄O₆S₂, is a natural product originally isolated from the fermentation broth of Chromobacterium violaceum.[1] Its IUPAC name is (1S,4S,7Z,10S,16E,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone.[2]

The core of this compound is a 16-membered macrocyclic depsipeptide, meaning it contains both amide and ester linkages within its ring structure. This macrocycle is composed of five key building blocks:

-

D-Valine

-

D-Cysteine

-

(Z)-Dehydrobutyrine

-

L-Valine

-

(3S,4E)-3-hydroxy-7-mercapto-4-heptenoic acid

A defining feature of this compound's structure is the intramolecular disulfide bridge formed between the thiol groups of the D-cysteine and the (3S,4E)-3-hydroxy-7-mercapto-4-heptenoic acid residues. This disulfide bond creates a unique bicyclic architecture.

This compound functions as a prodrug.[1] Upon entering a cell, the disulfide bond is reduced, typically by intracellular glutathione, to release two free thiol groups. One of these thiols then chelates a zinc ion within the active site of histone deacetylase enzymes, leading to their inhibition.[1]

Synthesis of this compound

The total synthesis of this compound is a significant challenge due to its complex stereochemistry, the presence of the unusual dehydrobutyrine and hydroxy-mercapto-heptenoic acid moieties, and the formation of the large macrocycle and the disulfide bridge. The first total synthesis was reported by Kahn and coworkers in 1996.[3] Since then, several other synthetic strategies have been developed, employing both solution-phase and solid-phase peptide synthesis (SPPS) techniques.

Key Synthetic Challenges and Strategies

The synthesis of this compound can be broken down into several key stages:

-

Synthesis of the Constituent Amino Acids and the Heptenoic Acid Side Chain: This involves the preparation of the four amino acid building blocks with appropriate protecting groups and the stereoselective synthesis of the (3S,4E)-3-hydroxy-7-mercapto-4-heptenoic acid fragment.

-

Linear Peptide Assembly: The protected amino acids and the heptenoic acid derivative are coupled in a specific sequence to form a linear precursor. This can be achieved through either solution-phase or solid-phase methods.

-

Macrocyclization: The linear precursor is cyclized to form the 16-membered macrocycle. Two main strategies have been employed:

-

Macrolactonization: Formation of the ester bond between the C-terminus of the linear peptide and the hydroxyl group of the heptenoic acid moiety.

-

Macrolactamization: Formation of an amide bond within the peptide backbone.

-

-

Formation of the Disulfide Bridge: The final step involves the intramolecular oxidation of the two thiol groups to form the disulfide bond, yielding the bicyclic structure of this compound.

Representative Synthetic Workflow (Solid-Phase Approach)

The following diagram illustrates a general workflow for the solid-phase synthesis of this compound.

Caption: Generalized workflow for the solid-phase synthesis of this compound.

Quantitative Data

Biological Activity

This compound is a potent inhibitor of Class I histone deacetylases. Its inhibitory activity is typically measured by its half-maximal inhibitory concentration (IC₅₀).

| Target | IC₅₀ (nM) |

| HDAC1 | 36 |

| HDAC2 | 47 |

| HDAC4 | 510 |

| HDAC6 | 14,000 |

| Data sourced from MedchemExpress.[4] |

This compound also exhibits potent anti-proliferative activity against a variety of cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| Hut-78 | T-cell lymphoma | 0.038 - 6.36 |

| Karpas-299 | T-cell lymphoma | 0.44 - 3.87 |

| OCI-AML3 | Acute Myeloid Leukemia | ~1-1.8 |

| SKM-1 | Myelodysplastic Syndrome | ~1-1.8 |

| MDS-L | Myelodysplastic Syndrome | ~1-1.8 |

| Data compiled from various sources.[5][6] |

Synthetic Yields

The overall yield of this compound synthesis varies depending on the chosen route.

| Synthetic Approach | Number of Steps | Overall Yield |

| First Total Synthesis (Kahn et al., 1996) | 14 | 18% |

| Solid-Phase Synthesis (Patent WO2014101828) | Not specified | >30% |

| Solid-Phase Synthesis (Patent CN111333697B) | Not specified | ~40% |

| Data compiled from various sources.[3][7] |

Experimental Protocols

The following are representative, generalized protocols for key steps in the synthesis of this compound. Specific details may vary based on the exact synthetic route and protecting group strategy employed.

Solid-Phase Peptide Synthesis (SPPS)

General Procedure for Amino Acid Coupling:

-

The solid support (e.g., 2-chlorotrityl chloride resin) is swelled in a suitable solvent (e.g., dichloromethane, DCM).

-

The first Fmoc-protected amino acid (e.g., Fmoc-L-Val-OH) is attached to the resin in the presence of a base such as diisopropylethylamine (DIPEA).

-

The resin is washed thoroughly with DCM and dimethylformamide (DMF).

-

The Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF.

-

The resin is washed again with DMF and DCM.

-

The next Fmoc-protected amino acid is pre-activated with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA, N-methylmorpholine) in DMF.

-

The activated amino acid solution is added to the resin, and the coupling reaction is allowed to proceed until completion, which can be monitored by a Kaiser test.

-

Steps 3-7 are repeated for each subsequent amino acid in the sequence.

Macrolactonization

General Procedure:

-

The fully assembled and protected linear peptide is cleaved from the solid support while keeping the side-chain protecting groups intact.

-

The C-terminal carboxylic acid is deprotected.

-

The linear precursor is dissolved in a high-dilution solution of a suitable solvent (e.g., THF, DCM).

-

A macrolactonization reagent, such as Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) followed by DMAP, or Mitsunobu conditions (e.g., DEAD, PPh₃), is added to promote the intramolecular esterification.

-

The reaction is stirred at room temperature until the cyclization is complete.

-

The cyclic product is purified by chromatography.

Intramolecular Disulfide Bridge Formation

General Procedure:

-

The thiol protecting groups (e.g., trityl) on the cysteine and heptenoic acid residues of the macrocycle are removed using a cocktail of trifluoroacetic acid (TFA) and a scavenger (e.g., triisopropylsilane).

-

The resulting dithiol is dissolved in a solvent such as methanol or a mixture of acetonitrile and water.

-

An oxidizing agent, such as iodine, is added portion-wise until a persistent yellow color is observed.

-

The reaction is quenched with a reducing agent (e.g., sodium thiosulfate).

-

The final product, this compound, is purified by preparative HPLC.

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the inhibition of histone deacetylases, which leads to the accumulation of acetylated histones and other proteins. This, in turn, alters gene expression, resulting in cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis in cancer cells.

Caption: Simplified signaling pathway of this compound's mechanism of action.

Conclusion

This compound is a structurally complex and biologically potent bicyclic depsipeptide. Its total synthesis has been a subject of significant research, leading to the development of various elegant and efficient synthetic strategies. This guide has provided a detailed overview of its chemical structure, a summary of key quantitative data, and insights into its synthesis and mechanism of action. The provided experimental protocols and diagrams are intended to serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, facilitating further research and the potential development of novel analogs with improved therapeutic properties.

References

- 1. WO2016084100A2 - Novel and efficient method for large scale synthesis of this compound - Google Patents [patents.google.com]

- 2. This compound (Istodax®, NSC 630176, FR901228, FK228, Depsipeptide): A Natural Product Recently Approved for Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN111333697B - Synthesis method of this compound - Google Patents [patents.google.com]

- 4. A focus on the preclinical development and clinical status of the histone deacetylase inhibitor, this compound (depsipeptide, Istodax®) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. This compound: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound for the Treatment of Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

early preclinical studies and cytotoxic effects of Romidepsin

An In-depth Technical Guide on the Early Preclinical Studies and Cytotoxic Effects of Romidepsin

Introduction

This compound (also known as Istodax®, depsipeptide, FR901228, FK228, NSC 630176) is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor.[1] It is a bicyclic peptide originally isolated as a fermentation product from Chromobacterium violaceum in 1994.[1] Initially identified for its ability to reverse the malignant phenotype of ras-transformed cells, it was later characterized as an HDAC inhibitor in 1998.[1] this compound is a prodrug; its disulfide bond is reduced intracellularly, yielding an active form with a free sulfhydryl moiety.[2] This active form interacts with the zinc atom in the active site of class I and II HDAC enzymes, leading to their inhibition.[2] This guide provides a comprehensive overview of the early preclinical studies on this compound, focusing on its cytotoxic effects, the experimental protocols used for its evaluation, and the key signaling pathways involved in its mechanism of action.

Data Presentation: Cytotoxic Activity of this compound

This compound has demonstrated potent cytotoxic and antiproliferative activity across a wide spectrum of human cancer cell lines, both from hematological malignancies and solid tumors.[1][3] The following tables summarize the quantitative data from various preclinical studies.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Human Cancer Cell Lines

| Cell Type | Cell Line(s) | Mean IC50 (nM) | Incubation Time | Reference |

| Leukemia / Lymphoma | CCRF-CEM, THP-1, ML-3, etc. | 0.55 - 9.19 | 72 h | [1] |

| T-cell Lymphoma | Hut-78 | 0.038 - 6.36 | 48-72 h | [4] |

| T-cell Lymphoma | Karpas-299 | 0.44 - 3.87 | 48-72 h | [4] |

| Neuroblastoma | KCNR, SK-N-BE2, AS, LA1-15N, etc. | 1-6.5 ng/mL* | 72 h | [5] |

| Bladder Cancer | RT112 | 5 | 24 h | [6] |

| Bladder Cancer | MBT2 | 2 | 24 h | [6] |

| Bladder Cancer | HT1376 | 0.6 | 24 h | [6] |

| Myeloid Leukemia | OCI-AML3, SKM-1, MDS-L | Varies (low nM range) | 24, 48, 72 h | [7] |

*Note: 1 ng/mL is approximately 1.86 nM for this compound.

Table 2: Apoptosis Induction by this compound

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Incubation Time | Reference |

| Hut-78 | This compound alone | 25% | 24 h | [4] |

| Hut-78 | This compound + Lenalidomide | 65% | 24 h | [4] |

| Karpas-299 | This compound alone | 20% | 24 h | [4] |

| Karpas-299 | This compound + Lenalidomide | 46% | 24 h | [4] |

Table 3: Cell Cycle Arrest Induced by this compound

| Cell Line | Treatment Concentration | Effect | Reference |

| ras-mutated NIH3T3 | Not specified | G0/G1 phase arrest | [1] |

| PC-3 (Prostate Cancer) | Higher doses | G2/M phase arrest | [1] |

| CCLP-1 & HCCC-9810 (Cholangiocarcinoma) | Dose-dependent | G2/M phase arrest | [8] |

| CT26 & MC38 (Murine Colon Cancer) | 10 µM & 40 nM respectively | Not specified | [9] |

Detailed Methodologies: Key Experimental Protocols

The preclinical evaluation of this compound's cytotoxic effects has employed a range of standard and advanced cell biology techniques.

Cell Viability and Cytotoxicity Assays

-

Principle: To quantify the effect of this compound on cell proliferation and survival.

-

Protocol:

-

Cell Seeding: Cancer cell lines are seeded in 96-well microplates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound (e.g., from low nM to µM) or vehicle control.

-

Incubation: The cells are incubated for a specified period, typically ranging from 24 to 72 hours.[1][6][7]

-

Viability Measurement: Cell viability is assessed using colorimetric or fluorometric assays.

-

Data Analysis: The absorbance or fluorescence is measured, and the data is used to calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using a four-parameter logistic regression.[10]

-

Apoptosis Assays

-

Principle: To detect and quantify programmed cell death (apoptosis) induced by this compound.

-

Protocol (Flow Cytometry with Annexin V/Propidium Iodide):

-

Cell Treatment: Cells are treated with this compound at desired concentrations and time points.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that enters late apoptotic and necrotic cells with compromised membranes).

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer.[4][8] The cell population is quantified into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Cell Cycle Analysis

-

Principle: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Protocol (Flow Cytometry with DNA Staining):

-

Cell Treatment: Cells are treated with this compound for a specified duration (e.g., 24 hours).[9]

-

Optional: BrdU Labeling: For a more detailed analysis of the S phase, cells can be pulsed with Bromodeoxyuridine (BrdU), a thymidine analog, for a few hours before harvesting.[9]

-

Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-intercalating agent like Propidium Iodide (PI). If BrdU was used, cells are first treated to denature DNA and then stained with an anti-BrdU antibody.

-

Flow Cytometry: The DNA content of individual cells is measured by flow cytometry.[8][9] The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

-

Western Blot Analysis

-

Principle: To detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

-

Protocol:

-

Protein Extraction: Cells are treated with this compound, harvested, and lysed to extract total cellular proteins. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., acetylated histones, p21, caspases, PARP, p-cdc2, CyclinB1).[6][8]

-

Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate. Loading controls like β-actin or GAPDH are used to ensure equal protein loading.[6]

-

Visualizations: Signaling Pathways and Workflows

This compound's Core Mechanism of Action

Caption: this compound enters the cell, is activated, and inhibits HDACs, leading to histone hyperacetylation and altered gene expression.

Key Signaling Pathways Modulated by this compound

Caption: this compound induces cytotoxicity via multiple pathways, including cell cycle arrest, apoptosis, and inhibition of key survival signals.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: A typical experimental workflow for evaluating the in vitro cytotoxic effects of this compound on cancer cell lines.

Core Mechanisms of Cytotoxicity

Early preclinical studies have elucidated several key mechanisms through which this compound exerts its cytotoxic effects.

Alteration of Gene Expression

As a potent HDAC inhibitor, this compound's primary mechanism involves altering gene expression.[1] By inhibiting class I and II HDACs, it causes hyperacetylation of lysine residues on histones, leading to a more relaxed chromatin structure.[1] This remodeling of chromatin allows for the re-expression of silenced tumor suppressor genes.[5] A key gene commonly upregulated by this compound is CDKN1A, which encodes the cyclin-dependent kinase (CDK) inhibitor p21WAF1/Cip1.[1][11] This upregulation is a critical event that links HDAC inhibition to cell cycle arrest and apoptosis.[1]

Induction of Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at both the G1/S and G2/M checkpoints.[1]

-

G1/S Arrest: The induction of p21 is a primary driver of G1 arrest.[1] p21 binds to and inhibits cyclin D/E-CDK complexes, preventing the phosphorylation of retinoblastoma protein (Rb) and blocking the cell's progression into the S phase.[1]

-

G2/M Arrest: In some cell types, such as prostate and cholangiocarcinoma cells, this compound induces a G2/M phase arrest.[1][8] This effect is associated with the upregulation of phosphorylated cdc2 and downregulation of Cyclin B1.[8]

Induction of Apoptosis

This compound is a potent inducer of apoptosis through both caspase-dependent and -independent pathways.[1] Key events in this compound-induced apoptosis include:

-

ROS Production: Treatment with this compound can lead to the production of reactive oxygen species (ROS), which causes mitochondrial membrane dysfunction.[4][12]

-

Caspase Activation: It activates key executioner caspases, such as caspase-3, as well as initiator caspases like caspase-8 and caspase-9.[1][4][8] This leads to the cleavage of critical cellular substrates, including PARP (Poly (ADP-ribose) polymerase).[5][8]

-

Modulation of Bcl-2 Family: In some models, this compound has been shown to downregulate anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, further tipping the balance towards cell death.[1]

Inhibition of Pro-Survival Signaling Pathways

Beyond its epigenetic effects, this compound has been shown to inhibit critical pro-survival signaling pathways in cancer cells.

-

PI3K/AKT/mTOR Pathway: this compound can directly inhibit phosphatidylinositol 3-kinase (PI3K) activity and suppress the phosphorylation of AKT and its downstream targets.[12][13][14][15] This dual inhibition of HDAC and PI3K is a significant contributor to its potent cytotoxic effects.[13][14]

-

JAK/STAT Pathway: In T-cell lymphoma models, this compound treatment leads to the downregulation of the JAK/STAT signaling pathway, which is crucial for the survival and proliferation of these malignant cells.[16]

Conclusion

The early preclinical studies of this compound have firmly established it as a potent anticancer agent with a multifaceted mechanism of action. Its ability to induce widespread changes in gene expression, trigger cell cycle arrest and apoptosis, and inhibit key cancer survival pathways underscores its therapeutic potential. The quantitative data on its cytotoxicity, derived from rigorous experimental protocols, have provided a strong foundation for its clinical development and its eventual approval for the treatment of T-cell lymphomas.[1][2] The detailed understanding of its molecular mechanisms continues to inform its use in combination therapies and its investigation in other malignancies.[17][18]

References

- 1. A focus on the preclinical development and clinical status of the histone deacetylase inhibitor, this compound (depsipeptide, Istodax®) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The histone deacetylase inhibitor this compound synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (FK228/depsipeptide) controls growth and induces apoptosis in neuroblastoma tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Histone Deacetylase Inhibitor this compound Spares Normal Tissues While Acting as an Effective Radiosensitizer in Bladder Tumors in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Induces G2/M Phase Arrest and Apoptosis in Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. HDAC Screening Identifies the HDAC Class I Inhibitor this compound as a Promising Epigenetic Drug for Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. This compound targets multiple survival signaling pathways in malignant T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound (FK228) and its analogs directly inhibit phosphatidylinositol 3‐kinase activity and potently induce apoptosis as histone deacetylase/phosphatidylinositol 3‐kinase dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring the Dual Inhibitory Mechanism of this compound (FK228) and Analogs: A New Frontier in HDAC/PI3K Cancer Therapy [synapse.patsnap.com]

- 15. HDAC1/2 Inhibitor this compound Suppresses DEN-Induced Hepatocellular Carcinogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound and afatinib abrogate JAK-STAT signaling and elicit synergistic antitumor effects in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A-Technical-Guide-to-the-Mechanism-of-Action-of-Romidepsin-as-a-Class-I-HDAC-Inhibitor

For Immediate Release

An In-depth Technical Guide on the Core Mechanism of Action of Romidepsin as a Class I HDAC Inhibitor

Introduction

This compound (trade name Istodax®) is a potent, bicyclic depsipeptide antitumor agent that functions primarily as a selective inhibitor of Class I histone deacetylases (HDACs).[1] This document provides a comprehensive technical overview of this compound's mechanism of action, intended for researchers, scientists, and professionals in drug development.

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and various non-histone proteins.[2] This deacetylation process leads to a more condensed chromatin structure, restricting the access of transcription factors and consequently repressing gene expression.[3] Dysregulation of HDAC activity is a common feature in many cancers, contributing to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.[4]

This compound exerts its therapeutic effects by reversing this aberrant epigenetic silencing.[5] It is approved for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL) in patients who have received at least one prior systemic therapy.[4][6]

Core Mechanism of Action

This compound's mechanism is a multi-step process that begins with its entry into the cell and culminates in the induction of cell cycle arrest and apoptosis in malignant cells.[5]

Prodrug Activation

This compound is administered as an inactive prodrug.[5] Inside the cell, the disulfide bond within its cyclic structure is reduced, likely by intracellular glutathione, to form an active metabolite with a free thiol (-SH) group.[7][8]

Inhibition of Class I HDACs

The active form of this compound is a potent inhibitor of Class I HDAC enzymes, particularly HDAC1 and HDAC2.[9] The free thiol group of the activated drug interacts with a critical zinc ion (Zn2+) located in the catalytic active site of the HDAC enzyme.[4][8] This interaction blocks the enzyme's deacetylase activity.

dot

References

- 1. A focus on the preclinical development and clinical status of the histone deacetylase inhibitor, this compound (depsipeptide, Istodax®) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Histone deacetylase inhibitors: emerging mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound targets multiple survival signaling pathways in malignant T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

Romidepsin's Mechanism of Action and Target Validation in T-Cell Lymphoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the validation of Romidepsin as a therapeutic agent in T-cell lymphoma (TCL) cell lines. This compound (also known as Istodax®, FK228, or depsipeptide) is a potent, bicyclic class I selective histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL).[1][2] This document details the molecular mechanisms, key signaling pathways, and experimental methodologies used to validate its efficacy in preclinical settings.

Mechanism of Action

This compound functions as a prodrug. Within the cell, its disulfide bond is reduced, generating a thiol group that chelates the zinc ion in the active site of class I HDAC enzymes.[3] This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[4] Beyond histone acetylation, this compound also influences the acetylation status of various non-histone proteins involved in critical cellular processes.[2][5]

The downstream effects of this compound-mediated HDAC inhibition in TCL cell lines are multifaceted and include:

-

Induction of Apoptosis: this compound triggers programmed cell death through both intrinsic and extrinsic pathways. This involves the activation of caspases-3, -8, and -9, and cleavage of PARP.[6][7] The process is also linked to the generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[6]

-

Cell Cycle Arrest: The agent can induce cell cycle arrest, often associated with the upregulation of cell cycle inhibitors like p21.[8][9]

-

Modulation of Gene Expression: this compound leads to broad changes in the transcriptome, affecting genes involved in cell survival, proliferation, and apoptosis.[10][11]

-

Inhibition of Angiogenesis: Preclinical studies have shown that this compound can inhibit the formation of new blood vessels, a critical process for tumor growth.[2][8]

Key Signaling Pathways Targeted by this compound

This compound's anti-tumor activity is mediated through the modulation of several key signaling pathways that are often dysregulated in T-cell lymphomas.

-

PI3K/AKT/mTOR Pathway: This pro-survival pathway is frequently activated in cancer. This compound has been shown to inhibit this pathway by promoting the dephosphorylation of AKT.[6][9]

-

JAK/STAT Pathway: Constitutive activation of the JAK/STAT pathway is a hallmark of many T-cell malignancies. This compound can downregulate the phosphorylation of key STAT proteins, such as STAT3 and STAT5, thereby inhibiting downstream signaling.[6][11]

-

NF-κB Pathway: The NF-κB pathway plays a crucial role in inflammation, immunity, and cell survival. This compound has been shown to block this pathway in malignant T-cells.[3]

-

FOXO1 Signaling: The combination of this compound with other agents, such as tamoxifen, has been shown to synergistically induce apoptosis through the upregulation of the tumor suppressor FOXO1.[12]

Caption: this compound's multifaceted mechanism of action in T-cell lymphoma.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various T-cell lymphoma cell lines.

Table 1: IC50 Values of this compound in T-Cell Lymphoma Cell Lines

| Cell Line | Type of T-Cell Lymphoma | Incubation Time (hours) | IC50 (nM) | Reference(s) |

| Hut-78 | Cutaneous T-Cell Lymphoma | 24 | 6.36 | [6] |

| 48 | 0.25 | [6] | ||

| 72 | 0.038 | [6] | ||

| Karpas-299 | Anaplastic Large Cell Lymphoma | 24 | 3.87 | [6] |

| 48 | 1.98 | [6] | ||

| 72 | 0.44 | [6] | ||

| PEER | T-cell Acute Lymphoblastic Leukemia | 48 | 10.8 | [9] |

| SUPT1 | T-cell Lymphoblastic Lymphoma | 48 | 7.9 | [9] |

| Patient J (Primary) | T-cell Lymphoma | 48 | 7.0 | [9] |

Table 2: Induction of Apoptosis by this compound in T-Cell Lymphoma Cell Lines

| Cell Line | Treatment | Incubation Time (hours) | % Apoptotic Cells (Annexin V+) | Reference(s) |

| Hut-78 | This compound (2.5 nM) | 24 | 25% | [6] |

| Lenalidomide (10 µM) | 24 | 18% | [6] | |

| This compound + Lenalidomide | 24 | 65% | [6] | |

| Karpas-299 | This compound (2.5 nM) | 24 | 20% | [6] |

| Lenalidomide (10 µM) | 24 | 11% | [6] | |

| This compound + Lenalidomide | 24 | 46% | [6] | |

| PEER | This compound (10 nM) | 48 | ~57% | [9] |

| SUPT1 | This compound (10 nM) | 48 | ~54% | [9] |

| Patient J (Primary) | This compound (10 nM) | 48 | ~50% | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the targets of this compound.

4.1. Cell Culture

-

Cell Lines: Hut-78 and Karpas-299 T-cell lymphoma cell lines are commonly used.[6] PEER and SUPT1 are also relevant models.[9]

-

Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

4.2. Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL.

-

Treat cells with a range of this compound concentrations (e.g., 1-25 nM) for 24, 48, and 72 hours.[6]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate, remove the supernatant, and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).[13]

-

4.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

-

Procedure:

-

Treat cells with this compound at the desired concentration and time point.

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.[6]

-

4.4. Western Blot Analysis

-

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

-

Procedure:

-

Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against:

-

Acetylated-Histone H3

-

α-tubulin

-

Caspase-3, -8, -9

-

PARP

-

p-AKT, AKT

-

p-STAT3, STAT3

-

β-catenin

-

FOXO1

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Caption: General workflow for validating this compound's effects in TCL cell lines.

Conclusion

The validation of this compound in T-cell lymphoma cell lines demonstrates its potent anti-tumor activity through a multi-pronged mechanism. By inhibiting HDACs, this compound alters the epigenetic landscape, leading to the reactivation of tumor suppressor genes and the modulation of critical oncogenic signaling pathways. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other HDAC inhibitors in T-cell malignancies. The synergistic effects observed when combined with other agents also highlight promising avenues for future combination therapies.[6][12][14]

References

- 1. This compound for the Treatment of Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The discovery and development of this compound for the treatment of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histone Deacetylases (HDACs) Guided Novel Therapies for T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancernetwork.com [cancernetwork.com]

- 5. researchgate.net [researchgate.net]

- 6. The histone deacetylase inhibitor this compound synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. This compound targets multiple survival signaling pathways in malignant T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound and afatinib abrogate JAK-STAT signaling and elicit synergistic antitumor effects in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JAK-STAT inhibition mediates this compound and mechlorethamine synergism in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tamoxifen enhances this compound-induced apoptosis in T-cell malignant cells via activation of FOXO1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Romidepsin's Impact on Histone Acetylation and Chromatin Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Romidepsin (Istodax®) is a potent, bicyclic depsipeptide that functions as a histone deacetylase (HDAC) inhibitor, primarily targeting Class I HDACs. Its mechanism of action centers on the induction of histone hyperacetylation, leading to chromatin relaxation and the modulation of gene expression. This alteration of the epigenetic landscape triggers a cascade of cellular events, including cell cycle arrest, induction of apoptosis, and the inhibition of key oncogenic signaling pathways. This technical guide provides an in-depth analysis of this compound's core mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the associated molecular pathways and experimental workflows.

Core Mechanism of Action: Histone Deacetylase Inhibition

This compound exerts its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression. HDACs remove acetyl groups from the lysine residues of histone tails, leading to a more condensed chromatin structure (heterochromatin) that is generally associated with transcriptional repression.

Conversely, histone acetyltransferases (HATs) add acetyl groups to histone tails, neutralizing their positive charge and weakening their interaction with negatively charged DNA. This results in a more relaxed chromatin structure (euchromatin), making the DNA more accessible to transcription factors and promoting gene expression.[1][2]

This compound, a prodrug, is activated intracellularly via reduction of its disulfide bond, which allows its thiol group to chelate the zinc ion in the active site of Class I HDACs.[3] This inhibition leads to an accumulation of acetylated histones, causing chromatin to relax and altering the expression of numerous genes involved in cell cycle control, apoptosis, and differentiation.[2][4]

Specificity for HDAC Isoforms

This compound exhibits selectivity for Class I HDACs, which are primarily localized to the nucleus. It is a potent inhibitor of HDAC1 and HDAC2, with weaker activity against Class II and IV HDACs.[5][6]

Quantitative Data

Inhibitory Activity of this compound Against HDAC Isoforms

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various HDAC isoforms.

| HDAC Isoform | IC50 (nM) | Reference(s) |

| HDAC1 | 36 | [5][6][7] |

| HDAC2 | 47 | [5][6][7] |

| HDAC4 | 510 | [5][6][7] |

| HDAC6 | 1400 | [5][6][7] |

| Active form (redFK) | ||

| HDAC1 | 1.6 | [5] |

| HDAC2 | 3.9 | [5] |

| HDAC4 | 25 | [5] |

| HDAC6 | 790 | [5] |

Dose- and Time-Dependent Effects on Histone Acetylation

Treatment with this compound leads to a dose- and time-dependent increase in the acetylation of histones H3 and H4.

| Cell Line | This compound Concentration (nM) | Time (hours) | Fold Increase in Histone H3 Acetylation | Reference(s) |

| IPF Fibroblasts | 1 | 144 | ~2 | [8][9] |

| IPF Fibroblasts | 10 | 144 | ~4 | [8][9] |

| RT112 Bladder Cancer | 5 | 24 | Dose-dependent increase observed | [10] |

| Patient PBMCs | N/A (13-14 mg/m²) | 4 | Median 3.0 | [11] |

| Patient PBMCs | N/A (13-14 mg/m²) | 24 | Median 1.85 | [11] |

| Patient PBMCs | N/A (13-14 mg/m²) | 48 | Median 1.46 | [11] |

Signaling Pathways Modulated by this compound

This compound's impact on histone acetylation leads to the modulation of several key signaling pathways implicated in cancer cell survival and proliferation.

PI3K/AKT/mTOR Pathway

This compound has been shown to downregulate the PI3K/AKT/mTOR signaling pathway. It decreases the phosphorylation of the p85 regulatory subunit of PI3K, leading to reduced activation of AKT and its downstream effector mTOR.[1] This inhibition can disrupt protein synthesis and cell growth.[1]

JAK/STAT Pathway

This compound can suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is often constitutively active in certain cancers.[2][12] This is achieved through the downregulation of phosphorylated STAT proteins (p-STAT1, p-STAT3, p-STAT5), leading to reduced transcription of target genes involved in cell proliferation and survival.[2]

Wnt/β-catenin Pathway

This compound can inhibit the Wnt/β-catenin pathway by upregulating the expression of secreted frizzled-related protein 1 (SFRP1), an inhibitor of Wnt signaling.[1] This leads to a decrease in the levels of β-catenin and the subsequent downregulation of its target genes, which are involved in cell proliferation and survival.[1]

Experimental Protocols

HDAC Activity Assay (Fluorometric)

This protocol outlines a general method for measuring HDAC activity in cell extracts treated with this compound.

Materials:

-

HeLa nuclear extract (or other cell lysate)

-

HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Lysine Developer (containing a protease and a fluorophore-releasing enzyme)

-

This compound (or other HDAC inhibitor)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add HeLa nuclear extract (or your sample) to each well.

-

Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Add the HDAC fluorometric substrate to all wells to initiate the reaction.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding the Lysine Developer to each well.

-

Incubate at 37°C for an additional 15-30 minutes to allow for fluorophore development.

-

Measure the fluorescence on a microplate reader (e.g., excitation 360 nm, emission 460 nm).

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

Western Blotting for Acetylated Histones

This protocol details the detection of changes in histone acetylation following this compound treatment.

Materials:

-

Cells treated with this compound and control cells

-

Histone extraction buffer (e.g., TEB: 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3)

-

0.2 N HCl

-

Bradford assay reagent

-

SDS-PAGE gels (e.g., 15%)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3 or β-actin as a loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Lyse this compound-treated and control cells in histone extraction buffer.

-

Pellet the nuclei and wash with TEB.

-

Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C for acid extraction of histones.

-

Centrifuge to pellet debris and collect the supernatant containing histones.

-

Determine protein concentration using the Bradford assay.

-

Separate equal amounts of histone proteins on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using an ECL reagent and an imaging system.

-

Re-probe the membrane with an antibody against a loading control (e.g., total H3 or β-actin) to normalize the results.

Chromatin Immunoprecipitation (ChIP)

This protocol provides a general outline for performing ChIP to identify genomic regions with altered histone acetylation after this compound treatment.

Materials:

-

Cells treated with this compound and control cells

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffer

-

Sonication equipment

-

Antibody against acetylated histone (e.g., anti-acetyl-H3K9)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for qPCR or library preparation for ChIP-seq

Procedure:

-

Cross-link proteins to DNA in this compound-treated and control cells with formaldehyde.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells to release the nuclei.

-

Isolate the nuclei and lyse them to release chromatin.

-

Shear the chromatin to fragments of 200-1000 bp using sonication.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the chromatin with an antibody against the acetylated histone of interest overnight at 4°C.

-

Capture the antibody-chromatin complexes with Protein A/G beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating in the presence of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Analyze the enrichment of specific genomic regions by qPCR or perform high-throughput sequencing (ChIP-seq).

References

- 1. This compound targets multiple survival signaling pathways in malignant T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and afatinib abrogate JAK-STAT signaling and elicit synergistic antitumor effects in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A focus on the preclinical development and clinical status of the histone deacetylase inhibitor, this compound (depsipeptide, Istodax®) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. The histone deacetylase inhibitor, this compound, as a potential treatment for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Histone Deacetylase Inhibitor this compound Spares Normal Tissues While Acting as an Effective Radiosensitizer in Bladder Tumors in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Laboratory Correlates for a Phase II Trial of this compound in Cutaneous and Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JAK-STAT inhibition mediates this compound and mechlorethamine synergism in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Romidepsin-Induced Gene Expression Changes in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Romidepsin (trade name Istodax®) is a potent, bicyclic depsipeptide that functions as a histone deacetylase (HDAC) inhibitor.[1] By selectively inhibiting class I HDACs, this compound alters the epigenetic landscape of cancer cells, leading to changes in gene expression that can induce cell cycle arrest, apoptosis, and differentiation.[1][2] This technical guide provides an in-depth overview of the gene expression changes induced by this compound in various cancer cell types, detailed experimental protocols for assessing these changes, and a summary of the key signaling pathways involved.

This compound is a prodrug that is activated intracellularly, where its disulfide bond is reduced, generating a thiol group that chelates the zinc ion in the active site of HDAC enzymes.[3] This inhibition of HDAC activity leads to the accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of previously silenced genes, including tumor suppressor genes.[1][2] Conversely, the expression of some oncogenes can be downregulated. The net effect is a shift in the cellular transcriptional program that counteracts the malignant phenotype.

Clinically, this compound is approved for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL).[4] Its efficacy in solid tumors is an active area of investigation.[4] Understanding the specific gene expression changes and the underlying molecular mechanisms is crucial for optimizing its therapeutic use, identifying biomarkers of response, and developing rational combination therapies.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound-induced gene expression changes.

Cell Culture and this compound Treatment

-

Cell Lines: A variety of cancer cell lines are used in the cited studies, including but not limited to:

-

Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation and Treatment: this compound is typically dissolved in DMSO to create a stock solution (e.g., 1 mM) and stored at -20°C. For experiments, the stock solution is diluted in culture medium to the desired final concentration. Treatment durations and concentrations vary depending on the cell line and experimental endpoint, but common ranges are 1-100 nM for 24 to 72 hours.[10][11]

RNA Sequencing (RNA-seq) Analysis

-

RNA Isolation: Total RNA is extracted from this compound-treated and vehicle-treated (DMSO) control cells using a commercially available kit, such as the RNeasy Mini Kit (Qiagen), according to the manufacturer's instructions. RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.

-

Library Preparation and Sequencing:

-

mRNA is purified from total RNA using oligo(dT)-attached magnetic beads.

-

The purified mRNA is fragmented into small pieces.

-

The fragmented mRNA is used as a template for first-strand cDNA synthesis using random hexamer primers.

-

Second-strand cDNA is synthesized using DNA Polymerase I and RNase H.

-

The double-stranded cDNA is end-repaired, A-tailed, and ligated to sequencing adapters.

-

The ligated products are purified and amplified by PCR to create the final cDNA library.

-

The quality of the library is assessed using an Agilent Bioanalyzer.

-

The library is sequenced on an Illumina sequencing platform (e.g., HiSeq or NovaSeq) to generate paired-end reads.[12][13]

-

-

Data Analysis:

-

Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality reads are trimmed using software such as Trim Galore.

-

Alignment: The cleaned reads are aligned to the human reference genome (e.g., hg38) using a splice-aware aligner like STAR.

-

Quantification: The number of reads mapping to each gene is counted using tools like HTSeq-count or featureCounts.

-

Differential Gene Expression Analysis: Differential gene expression between this compound-treated and control samples is determined using packages such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.[12][13]

-

Microarray Analysis

-

RNA Isolation and Labeling: Total RNA is extracted as described for RNA-seq. The quality and integrity of the RNA are assessed. The RNA is then amplified and labeled with a fluorescent dye (e.g., Cy3 or Cy5) to generate cRNA.

-

Hybridization: The labeled cRNA is hybridized to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array or Illumina WG-8v2 human whole-genome bead arrays) overnight in a hybridization oven.[12][13]

-

Scanning and Data Extraction: The microarray chip is washed to remove non-specifically bound cRNA and then scanned using a microarray scanner. The fluorescence intensity of each spot on the array is quantified using software like Illumina BeadStudio.[12]

-

Data Analysis:

-

Normalization: The raw intensity data is normalized to correct for technical variations between arrays. Common normalization methods include quantile normalization.

-

Differential Gene Expression Analysis: Statistical tests (e.g., t-test or ANOVA) are applied to identify genes with significant differences in expression between this compound-treated and control groups. A cutoff for significance is typically set (e.g., p-value < 0.05 and fold change > 1.5).[13]

-

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from cells, and its concentration and purity are determined. A fixed amount of RNA (e.g., 1 µg) is reverse-transcribed into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[3]

-

PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green). The reaction is performed in a real-time PCR machine.

-